Zedoarondiol

Übersicht

Beschreibung

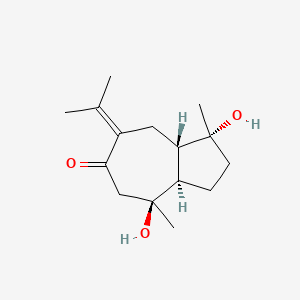

Zedoarondiol is a sesquiterpene lactone isolated from the rhizome of Curcuma heyneana, known for its pharmacological properties, including anti-inflammatory effects. It has been studied for its potential in inhibiting inflammatory responses in macrophage cells and protecting endothelial cells from injury induced by oxidized low-density lipoprotein (LDL) through the activation of specific pathways such as NF-kappaB and Nrf2/HO-1, respectively (Cho et al., 2009); (Hui-min Mao et al., 2018).

Synthesis Analysis

The synthesis of this compound involves complex organic transformations. Although specific synthesis pathways for this compound are not detailed in the provided documents, similar natural compounds are synthesized through reactions that can involve cyclization, oxidation, and rearrangement steps. Divergent synthesis pathways have been explored for related sesquiterpenes, demonstrating the versatility of organic synthesis methods in accessing complex natural products (Anagnostaki et al., 2015).

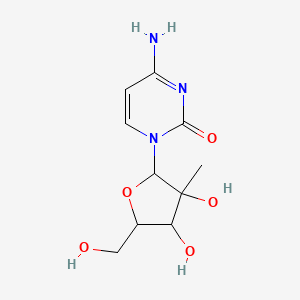

Molecular Structure Analysis

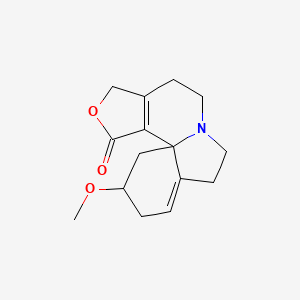

This compound's structure features characteristic sesquiterpene lactone motifs, which include a lactone ring essential for its biological activity. The molecular structure of this compound and related compounds such as zedoarol, isolated from Curcuma zedoaria, showcases the diversity of sesquiterpenoids and their complex structures, which are elucidated using spectral analysis techniques (Shiobara et al., 1986).

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Zedoarondiol exerts its effects through various molecular pathways:

Safety and Hazards

Zukünftige Richtungen

Zedoarondiol has been suggested as a promising drug for atherosclerosis due to its ability to ameliorate AS plaque and inhibit monocyte migration and adhesion to endothelial cells . It might also be meaningful in the prevention and treatment of atherosclerosis due to its ability to attenuate ox-LDL-induced endothelial cells injury .

Biochemische Analyse

Biochemical Properties

Zedoarondiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, this compound interacts with the caveolin-1 (CAV-1) protein, which is involved in the regulation of the platelet-derived growth factor (PDGF) signaling pathway . These interactions highlight the compound’s potential in modulating inflammatory and proliferative responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human bronchial smooth muscle cells, this compound inhibits proliferation by upregulating CAV-1 expression and regulating the CAV-1/PDGF pathway . In endothelial cells, this compound attenuates injury induced by oxidized low-density lipoprotein (ox-LDL) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . These effects influence cell signaling pathways, gene expression, and cellular metabolism, demonstrating the compound’s potential in treating diseases characterized by excessive cell proliferation and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the proliferation of human bronchial smooth muscle cells by upregulating CAV-1 and regulating the CAV-1/PDGF pathway . It also inhibits the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways . In endothelial cells, this compound activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs) through the regulation of the AMP-activated protein kinase (AMPK) signaling pathway . The stability and degradation of this compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving vascular smooth muscle cells, this compound was found to inhibit cell proliferation at a concentration of 20 µg/mL . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal studies have shown that this compound can effectively reduce inflammation and oxidative stress at appropriate dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), which play crucial roles in cellular metabolism . This compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus in endothelial cells, where it upregulates the expression of antioxidant proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. In endothelial cells, this compound induces the nuclear translocation of Nrf2, which is essential for its antioxidant effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zedoarondiol is primarily isolated from natural sources, specifically the rhizomes of Curcuma zedoaria . The extraction process involves the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Curcuma zedoaria rhizomes. The rhizomes are dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Zedoarondiol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

Zedoarondiol is unique among sesquiterpene lactones due to its specific biological activities and molecular targets. Similar compounds include:

Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and antioxidant properties.

Germacrone: A sesquiterpene with anti-cancer and anti-inflammatory activities.

Furanodienone: Exhibits anti-inflammatory and anti-tumor properties.

This compound stands out due to its specific inhibition of the NF-κB and PDGF pathways, making it a promising candidate for the treatment of cardiovascular diseases and other inflammatory conditions .

Eigenschaften

IUPAC Name |

3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKNNOOLCGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

98644-24-7 | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134 °C | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)

![2-[13,34-Di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B1253167.png)

![beta-D-Glucopyranoside, (3beta,6alpha,16beta,24R)-3-[(2-O-acetyl-beta-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B1253168.png)

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)

![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)